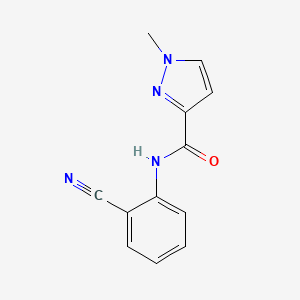

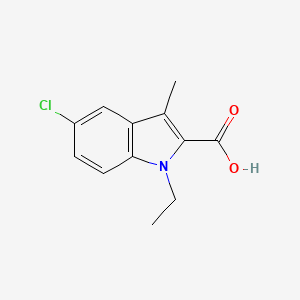

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide, commonly known as CPPC, is a synthetic compound that belongs to the pyrazole class of compounds. CPPC is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation.

Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Summary of the Application

“N-(2-Cyanophenyl)chloromethanimidoyl Chloride” is a compound that has been synthesized from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent .

Methods of Application

The reaction involves the use of sulfuryl chloride or gaseous chlorine in an inert solvent. It was found that “N-(2-cyanophenyl)chloromethanimidothioic chloride” and “bis[N-(cyanophenyl)chloromethanimidoyl] sulfide” are intermediates of this reaction .

Results or Outcomes

The successful synthesis of “N-(2-Cyanophenyl)chloromethanimidoyl Chloride” was confirmed .

Application in the Synthesis of Quinazolin-4-yl-thiourea

Summary of the Application

“N-(2-Cyanophenyl)” compounds have been used in the synthesis of “1-substituted-3-(2-phenylquinazolin-4-yl) thioureas” via an intramolecular cycloaddition reaction .

Methods of Application

The compounds were prepared by the reaction of “N-(2-cyanophenyl)benzimidoyl isothiocyanate” with primary amines. The structures of the products were confirmed by FTIR, 1 H-NMR, 13 C-NMR, mass spectroscopy, and X-ray crystallography .

Results or Outcomes

The successful synthesis of “1-substituted-3-(2-phenylquinazolin-4-yl) thioureas” was confirmed .

Application in the Synthesis of Fused Quinazolines

Summary of the Application

“N-(2-Cyanophenyl)chloromethanimidoyl Chloride” has been used as a trifunctional electrophilic reagent in the one-pot syntheses of 3-substituted 4-imino-1,2,3,4-tetrahydroquinazolin-2-thiones and their 2-selenoxo analogues .

Methods of Application

The one-pot synthesis process involves the reaction of “N-(2-cyanophenyl)chloromethanimidoyl chloride” with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in the presence of a base .

Results or Outcomes

The successful synthesis of fused quinazolines was confirmed .

Application in Biological Research

Summary of the Application

Quinazoline derivatives, which include “N-(2-cyanophenyl)” compounds, have shown a wide spectrum of biological effects .

Methods of Application

Medicinal chemists synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety using developing synthetic methods .

Results or Outcomes

The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have been explored .

Propiedades

IUPAC Name |

N-(2-cyanophenyl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-16-7-6-11(15-16)12(17)14-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXJWMLRPPNMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(furan-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2665568.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)

![6-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2665574.png)

![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)

![2-(3-Methylsulfonyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2665578.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2665579.png)

![8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2665582.png)

![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2665583.png)

![4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2665585.png)